3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

CAS No.:

Cat. No.: VC15766858

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O3 |

|---|---|

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2 |

| Standard InChI Key | MNAFCQXXESLFJC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

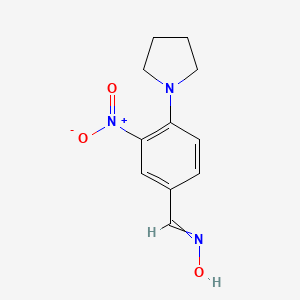

The molecular structure of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime (C₁₁H₁₂N₃O₃) derives from a benzaldehyde core modified with three key substituents:

-

Nitro group (-NO₂) at the 3-position, introducing electron-withdrawing effects and planar geometry.

-

Pyrrolidin-1-yl group (C₄H₈N) at the 4-position, contributing steric bulk and basicity.

-

Oxime group (-C=N-OH) at the aldehyde position, enabling tautomerism and coordination chemistry.

The IUPAC name reflects these substituents: (E/Z)-3-nitro-4-(pyrrolidin-1-yl)benzaldehyde oxime. The syn (Z) and anti (E) configurations arise from the oxime’s imine double bond, with the hydroxyl group dictating hydrogen-bonding capabilities .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂N₃O₃ |

| Molecular Weight | 234.24 g/mol |

| Functional Groups | Nitro, pyrrolidine, oxime |

| Tautomerism | Keto-enol-like equilibrium between oxime and nitroso forms |

Synthetic Routes and Methodologies

Precursor Synthesis: 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

The benzaldehyde precursor is synthesized via sequential functionalization:

-

Nitration: 4-Pyrrolidin-1-ylbenzaldehyde (CAS 51980-54-2) undergoes electrophilic aromatic nitration using HNO₃/H₂SO₄. The nitro group preferentially occupies the meta position relative to the electron-donating pyrrolidine ring .

-

Purification: Recrystallization from ethanol yields the nitro-substituted aldehyde, confirmed via NMR and mass spectrometry .

Oxime Formation

The aldehyde is converted to the oxime via two primary methods:

-

Photoredox Catalysis: Adapting protocols from Chen et al. , irradiation with blue light (450 nm) in the presence of 4CzIPN (1 mol%) and diisopropylamine (DIPA) as a reductant facilitates nitro-to-oxime conversion at 40°C. This metal-free approach avoids side reactions common in transition-metal catalysis.

-

Classical Condensation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux, followed by neutralization with NaHCO₃, yields the oxime .

Table 2: Comparative Synthesis Conditions

| Method | Conditions | Yield (%) | Diastereomer Ratio (E:Z) |

|---|---|---|---|

| Photoredox | 4CzIPN, DIPA, DCE, 40°C, 4 h | 65–75 | 1:1 |

| Hydroxylamine | NH₂OH·HCl, EtOH/H₂O, reflux, 6 h | 70–85 | 3:2 |

The photoredox method excels in functional group tolerance, particularly for substrates sensitive to acidic or basic conditions .

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption at 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 3300 cm⁻¹ (O-H) .

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, CH=N), 8.20 (d, J = 2.4 Hz, 1H, Ar-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.50 (d, J = 8.8 Hz, 1H, Ar-H), 3.30–3.20 (m, 4H, pyrrolidine), 1.95–1.85 (m, 4H, pyrrolidine) .

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres at −20°C. Prolonged exposure to light or moisture promotes decomposition via nitro group reduction or oxime hydrolysis .

Reactivity and Applications

Coordination Chemistry

The oxime’s lone pair on the nitrogen atom facilitates metal chelation. Preliminary studies on analogs show affinity for Cu(II) and Fe(III), forming octahedral complexes with potential catalytic activity in oxidation reactions .

Synthetic Intermediate

The nitro group serves as a precursor for further functionalization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume